Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Overview
Description
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dihydroxy-3,6-dimethylbenzoic acid+Benzyl alcoholH2SO4Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents like supercritical CO2 may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl 2,4-dihydroxy-3,6-dimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
2,4-Dihydroxy-3,6-dimethylbenzoic acid: The parent acid form without the ester group.
Atraric acid: Another ester derivative with similar hydroxyl and methyl substitutions.
Uniqueness
Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and acid counterparts. This structural variation can lead to differences in its applications and effectiveness in various fields.
Properties
IUPAC Name |
benzyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-13(17)11(2)15(18)14(10)16(19)20-9-12-6-4-3-5-7-12/h3-8,17-18H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQSANOBRVUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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